M1 PAM Potency: 2-Chloro vs. 3-Chloro Regioisomer Comparison
In a direct head-to-head comparison of the same chemical series, the 2-chlorobenzyl analogue (target compound, designated compound 7) exhibited an M1 EC50 of 9.71 µM, while the 3-chlorobenzyl regioisomer (compound 13a) demonstrated greater potency with an EC50 of 5.82 µM [1]. This represents a 1.67-fold difference in potency driven solely by the position of the chlorine substituent on the southern benzyl moiety of the scaffold. The findings were generated under identical assay conditions, providing high-confidence comparative data for SAR studies [1].
| Evidence Dimension | M1 PAM Potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 9.71 µM (2-chlorobenzyl analogue, compound 7) |
| Comparator Or Baseline | EC50 = 5.82 µM (3-chlorobenzyl analogue, compound 13a) |
| Quantified Difference | Target is 1.67-fold less potent than the 3-Cl comparator |
| Conditions | Rat M1 receptor expressed in CHO cells; real-time calcium mobilization assay; triple-add protocol |
Why This Matters
This data point is essential for researchers conducting M1 PAM SAR studies, as it demonstrates that the 2-chloro isomer serves as a weaker benchmark, valuable for evaluating potency gains from pharmacophore modifications.
- [1] Reid, P.R., Bridges, T.M., Sheffler, D.J., Cho, H.P., Lewis, L.M., Days, E., Daniels, J.S., Jones, C.K., Niswender, C.M., Weaver, C.D., Conn, P.J., Lindsley, C.W. and Wood, M.R. Discovery and optimization of a novel, selective and brain penetrant M1 positive allosteric modulator (PAM): The development of ML169, an MLPCN probe. Bioorganic & Medicinal Chemistry Letters, 21(9), 2697-2701, Table 1 (2011). View Source
